(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate
CAS No.:
Cat. No.: VC20139613
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m1/s1 |
| Standard InChI Key | MSKDCMXMVRLTBM-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CO)C1=CC2=CC=CC=C2O1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1 |
Introduction
(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a complex organic compound featuring a benzofuran moiety linked to a hydroxyethyl group through a carbamate functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C15H19NO4, with a molecular weight of approximately 277.31 g/mol .
Synthesis Methods
The synthesis of (R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate typically involves multiple steps, including the reaction of benzofuran derivatives with appropriate carbamate precursors. While specific detailed synthesis protocols are not widely documented in public literature, general approaches involve the use of di-tert-butyl dicarbonate and monoethanolamine under controlled conditions, similar to those used for related carbamates.
Chemical Reactions and Derivatives
This compound can undergo various chemical reactions typical of carbamates, such as hydrolysis and substitution reactions. These reactions are crucial for modifying its properties and enhancing its biological activity.
| Reaction Type | Description |
|---|---|
| Hydrolysis | Cleavage of the carbamate group |
| Substitution | Replacement of functional groups |
Comparison with Similar Compounds
Similar compounds, such as tert-butyl N-(2-hydroxyethyl)carbamate and benzofuran-3-carboxylic acid, lack the benzofuran moiety or have different functional groups, which can affect their biological activities and chemical reactivities.
| Compound | Structure | Notable Features |
|---|---|---|
| Tert-butyl N-(2-hydroxyethyl)carbamate | Lacks benzofuran moiety | Different reactivity profile |
| Benzofuran-3-carboxylic acid | Contains carboxylic acid instead of carbamate | Altered biological activity |
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